![molecular formula C6H4ClFN2 B3049496 Benzenediazonium, 3-fluoro-, chloride CAS No. 20893-73-6](/img/structure/B3049496.png)
Benzenediazonium, 3-fluoro-, chloride
Overview
Description
Benzenediazonium, 3-fluoro-, chloride is an organic compound belonging to the class of diazonium salts . These compounds share a common functional group: [R−N+≡N]X− , where R can be any organic group (such as an alkyl or an aryl), and X represents an inorganic or organic anion (such as a halide) .
Synthesis Analysis
The process of forming diazonium compounds is called “diazotation” or “diazotization” . It involves treating aromatic amines with nitrous acid and additional acid. The reaction was first reported by Peter Griess in 1858. Most commonly, diazonium salts are prepared using this method .
Molecular Structure Analysis
According to X-ray crystallography , the C−N+≡N linkage in typical diazonium salts is linear. For instance, the N+≡N bond distance in benzenediazonium tetrafluoroborate is approximately 1.083 Å , which is nearly identical to that of a dinitrogen molecule (N≡N). The diazonium group is strongly electron-withdrawing, significantly affecting the acidity of phenolic protons. For example, the pKa of the phenolic proton in 4-hydroxybenzenediazonium is 3.4 , compared to 9.9 for phenol itself .
Chemical Reactions Analysis
Diazonium compounds are versatile reagents. After electrophilic aromatic substitution , diazonium chemistry is frequently employed to prepare aromatic compounds. Additionally, the Sandmeyer reaction (discovered by Traugott Sandmeyer in 1884) allows for the substitution of an aromatic amino group. It involves preparing the diazonium salt followed by its displacement with a nucleophile, often catalyzed by copper(I) salts .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
3-fluorobenzenediazonium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXGGPGLUZVPHX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438821 | |
Record name | Benzenediazonium, 3-fluoro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20893-73-6 | |
Record name | Benzenediazonium, 3-fluoro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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